Regulatory Identity and Purity: Quantitative Distinction as a Pharmacopeial Impurity Standard
3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one is unequivocally designated as Ifosfamide Impurity 4 and Impurity 10 in pharmacopeial monographs and regulatory submissions, a classification not shared by other common oxazolidinones like 3-(2-hydroxypropyl)-5-methyl-2-oxazolidinone or 3-(2-hydroxypropyl)-4-methyl-1,3-oxazolidin-2-one [1]. Commercially, it is supplied as a reference standard with a certified purity of 98% (by GC or HPLC area normalization) and is accompanied by a Certificate of Analysis (COA) detailing its exact composition, which is essential for quantitative method validation .
| Evidence Dimension | Regulatory Identity and Commercial Purity |
|---|---|
| Target Compound Data | Ifosfamide Impurity 4 / Impurity 10; Purity: 98% |
| Comparator Or Baseline | 3-(2-Hydroxypropyl)-5-methyl-2-oxazolidinone (CAS 3375-84-6): Not listed as an Ifosfamide impurity. |
| Quantified Difference | Exclusive regulatory designation vs. no designation; 98% certified purity vs. variable or unreported purity. |
| Conditions | Regulatory context: Pharmacopeial monographs for Ifosfamide; Commercial supply: Reference standard grade. |
Why This Matters
Procurement of the correct impurity standard is non-negotiable for regulatory-compliant analytical method validation and quality control in pharmaceutical manufacturing.
- [1] Shanghai Jining Industrial Co., Ltd. (n.d.). 3-(3-Hydroxypropyl)-2-oxazolidinone Product Page (Synonyms: Ifosfamide Impurity 4, 10). View Source
